3,5-Dichloro-4-iodopyridin-2-amine
Description
3,5-Dichloro-4-iodopyridin-2-amine is a halogenated pyridine derivative featuring chlorine atoms at the 3- and 5-positions, an iodine atom at the 4-position, and an amine group at the 2-position of the pyridine ring. Halogen substitutions at these positions are known to enhance stability, lipophilicity, and reactivity, making such compounds valuable intermediates in drug synthesis .
Properties
Molecular Formula |
C5H3Cl2IN2 |
|---|---|
Molecular Weight |
288.90 g/mol |
IUPAC Name |
3,5-dichloro-4-iodopyridin-2-amine |
InChI |
InChI=1S/C5H3Cl2IN2/c6-2-1-10-5(9)3(7)4(2)8/h1H,(H2,9,10) |
InChI Key |
DANAGNCQMVYEKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=N1)N)Cl)I)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-4-iodopyridin-2-amine typically involves halogenation reactions. One common method is the halogen exchange reaction, where a precursor pyridine compound undergoes substitution reactions to introduce chlorine and iodine atoms at specific positions. For example, starting with 3,5-dichloropyridine, iodination can be achieved using iodine and a suitable oxidizing agent under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including halogenation and amination reactions. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity. The use of advanced techniques like continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dichloro-4-iodopyridin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Chemistry: In chemistry, 3,5-Dichloro-4-iodopyridin-2-amine is used as a building block for the synthesis of more complex molecules. Its unique halogenation pattern makes it a valuable intermediate in organic synthesis .
Biology and Medicine: Its derivatives may exhibit biological activities, such as antimicrobial or anticancer properties .
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and versatility make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 3,5-Dichloro-4-iodopyridin-2-amine involves its interaction with molecular targets through its halogen atoms and amine group. The presence of chlorine and iodine atoms allows for multiple pathways of chemical interactions and transformations. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Pyridinamines
Table 1: Key Structural and Physical Properties of Analogs
Key Observations:
Halogen Diversity: The iodine atom in 3,5-Dichloro-4-iodopyridin-2-amine increases molecular weight and polarizability compared to non-iodinated analogs like 3,5-Dichloropyridin-4-amine. Chlorine substitutions (e.g., in 2,3,5-Trichloropyridin-4-amine) improve thermal stability but reduce solubility in polar solvents compared to iodine-containing derivatives .
Functional Group Variations :
- Methyl substitution (e.g., 3,5-Dichloro-2-methylpyridin-4-amine) introduces steric hindrance, which may limit accessibility in catalytic processes compared to the iodine-substituted target compound .
Key Findings:
- Pharmaceutical Relevance : Iodinated pyridines like 3,5-Dichloro-4-iodopyridin-2-amine are prioritized in drug discovery due to iodine’s role in improving bioavailability and metabolic stability. This contrasts with trichloro derivatives, which are more common in industrial applications .
- Synthetic Challenges : Introducing iodine at the 4-position requires precise conditions (e.g., metal-halogen exchange or use of iodinating agents like N-iodosuccinimide), whereas chlorination is more straightforward .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
